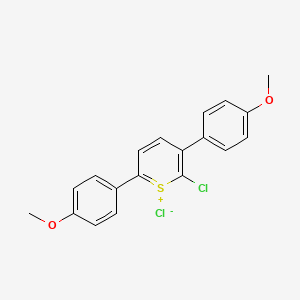

2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride

説明

BenchChem offers high-quality 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C19H16Cl2O2S |

|---|---|

分子量 |

379.3 g/mol |

IUPAC名 |

2-chloro-3,6-bis(4-methoxyphenyl)thiopyrylium;chloride |

InChI |

InChI=1S/C19H16ClO2S.ClH/c1-21-15-7-3-13(4-8-15)17-11-12-18(23-19(17)20)14-5-9-16(22-2)10-6-14;/h3-12H,1-2H3;1H/q+1;/p-1 |

InChIキー |

IQBBDAIPENSHFT-UHFFFAOYSA-M |

正規SMILES |

COC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OC)Cl.[Cl-] |

製品の起源 |

United States |

Chemical structure and properties of 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride

An In-Depth Technical Guide to 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium Chloride: Structure, Properties, and Methodologies for Drug Development

Executive Summary: This guide provides a comprehensive technical overview of 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Thiopyranylium salts are a class of sulfur-containing heterocycles known for their unique photophysical properties, including strong fluorescence and photosensitizing capabilities.[1] This document details the molecule's structural features, a proposed synthetic pathway, and state-of-the-art protocols for its characterization. It serves as a resource for researchers in drug discovery and chemical biology, offering detailed methodologies for spectroscopic analysis, photophysical evaluation, and in vitro cytotoxicity assessment, thereby providing a foundational framework for its exploration as a therapeutic agent or a fluorescent probe.

Introduction: The Significance of Thiopyranylium Scaffolds

Heterocyclic compounds form the backbone of modern pharmacology, with over 85% of pharmaceuticals containing at least one heterocyclic moiety.[2] Their structural diversity and ability to engage in specific molecular interactions with biological targets make them indispensable scaffolds in drug design.[3][4] Among these, sulfur-containing heterocycles like thiophenes and their fused-ring analogues have been successfully incorporated into numerous therapeutic agents.[5]

The thiopyranylium cation, a sulfur analogue of the pyrylium system, is characterized by a six-membered ring containing a positively charged sulfur atom. This structural feature imparts distinct electronic and photophysical properties.[1] These compounds have been widely investigated as potent photosensitizers, laser dyes, and photocatalysts, primarily due to their substantial fluorescence emission and ability to generate reactive oxygen species upon irradiation.[1][6][7] The specific compound, 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride, combines this core scaffold with substituents known to modulate biological activity and pharmacokinetic properties. The methoxy groups are electron-donating, while the chloro group is an electron-withdrawing substituent, creating a complex electronic environment that can be exploited for tuning molecular interactions.[8]

Molecular Structure and Physicochemical Properties

The core of the molecule is the thiopyranylium ring, a cationic aromatic system. This inherent positive charge and planarity can facilitate interactions with biological macromolecules, such as DNA.[7]

-

Substituents and Their Influence :

-

3,6-bis(4-methoxyphenyl) Groups : The two methoxyphenyl groups at the α-positions (relative to the sulfur heteroatom) extend the π-conjugated system of the molecule. This extension is expected to shift the absorption and emission spectra to longer wavelengths (a bathochromic shift). The methoxy (-OCH₃) group is a strong electron-donating group, which can further influence the electronic properties and potential for intermolecular interactions, such as hydrogen bonding.[8]

-

2-Chloro Group : The chlorine atom at the β-position is an electronegative, electron-withdrawing group. It can serve as a handle for further synthetic modifications and can participate in halogen bonding, a type of noncovalent interaction increasingly recognized in drug-receptor binding.[9]

-

Chloride Anion : As a salt, the compound is ionically paired with a chloride anion to ensure overall charge neutrality.

-

The combination of these features suggests a molecule with tunable photophysical properties and multiple points for potential interaction with biological targets, making it a compelling candidate for further investigation.

Caption: Chemical structure of 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride.

Proposed Synthesis and Purification

Caption: Proposed workflow for the synthesis of the target thiopyranylium salt.

Exemplary Synthetic Protocol:

-

Synthesis of the 1,5-Diketone Precursor : A chalcone, (E)-1-(4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, can be synthesized via a Claisen-Schmidt condensation of 4-methoxyacetophenone and 4-methoxybenzaldehyde. This chalcone can then be reacted with a suitable α-chloro ketone in the presence of a base to form the required 1,5-dicarbonyl backbone.

-

Cyclization and Thionation : The resulting 1,5-diketone is dissolved in a suitable solvent like acetic acid or ethanol. The solution is saturated with hydrogen sulfide (H₂S) gas, followed by the addition of a strong acid like hydrochloric acid (HCl) or perchloric acid (HClO₄).[10] This step facilitates the cyclization and formation of the thiopyranylium ring.

-

Work-up and Purification : The reaction mixture is typically poured into diethyl ether to precipitate the crude salt. The solid product is collected by filtration, washed with ether to remove non-polar impurities, and then dried under vacuum.

-

Recrystallization : Final purification is achieved by recrystallizing the crude product from an appropriate solvent system, such as ethanol/ether or acetic acid/ether, to yield the purified 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride.[11]

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information on the number and environment of protons. Expected signals would include aromatic protons on the methoxyphenyl rings (typically in the δ 7.0-8.0 ppm range), methoxy protons (a sharp singlet around δ 3.8-4.0 ppm), and protons on the thiopyranylium ring.[12]

-

¹³C NMR : Shows all unique carbon atoms in the molecule. Key signals would correspond to the carbons of the thiopyranylium ring, the methoxyphenyl rings, the methoxy groups, and the carbon bearing the chlorine atom.[13]

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The analysis would be performed in positive ion mode, and the expected major peak would correspond to the cationic part of the molecule, [M]⁺, with an exact mass matching the formula C₂₃H₁₈ClOS⁺.

-

UV-Visible Absorption Spectroscopy : This technique reveals the electronic transitions within the molecule. Due to the extended π-conjugation, the compound is expected to absorb strongly in the visible region of the spectrum, resulting in a colored appearance.[6] The spectrum in a solvent like acetonitrile would be recorded to determine the wavelength of maximum absorbance (λ_max).

| Parameter | Technique | Expected Outcome |

| Proton Environment | ¹H NMR | Signals for aromatic, methoxy, and heterocyclic protons. |

| Carbon Skeleton | ¹³C NMR | Distinct signals for all unique carbons in the structure. |

| Molecular Formula | HRMS | Confirmation of elemental composition via exact mass of the cation. |

| Electronic Transitions | UV-Vis Spectroscopy | Strong absorption band(s) in the visible spectrum (e.g., 400-550 nm). |

| Table 1: Summary of techniques for structural characterization. |

Photophysical Properties and Characterization

The potential of thiopyranylium salts as fluorescent probes or photosensitizers necessitates a thorough evaluation of their photophysical properties.

Fluorescence Spectroscopy

Steady-state fluorescence spectroscopy is used to determine the emission properties. The sample is excited at its λ_max (determined from UV-Vis), and the resulting emission spectrum is recorded. Key parameters obtained are the wavelength of maximum emission (λ_em) and the Stokes shift (the difference in nanometers between λ_max and λ_em).[14]

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield (Φ_F) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[15] The comparative method of Williams et al. is the most common and reliable approach.[16]

Caption: Workflow for determining fluorescence quantum yield via the comparative method.

Protocol for Quantum Yield (Φ_F) Determination: [15][17]

-

Select a Standard : Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region to the test compound (e.g., Rhodamine 6G or Quinine Sulfate).

-

Prepare Solutions : Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance and Fluorescence : For each solution, measure the absorbance at the excitation wavelength. Then, using a spectrofluorometer, record the fluorescence emission spectrum under identical conditions (e.g., excitation/emission slit widths, detector voltage).

-

Integrate Emission Spectra : Calculate the integrated area under the emission curve for each spectrum.

-

Plot and Calculate : Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The data should yield straight lines passing through the origin.

-

Determine Φ_F : The quantum yield of the test sample (Φ_x) is calculated using the following equation: Φ_x = Φ_std × (Grad_x / Grad_std) × (η_x² / η_std²) Where Grad is the gradient of the plot and η is the refractive index of the solvent used for the sample (x) and standard (std).[15]

Photostability Assessment

For any application involving light, particularly in imaging or phototherapy, the photostability of the compound is critical. Photostability is the molecule's resistance to degradation upon exposure to light.[18]

Protocol for Photostability Testing: [19][20]

-

Sample Preparation : Prepare a solution of the thiopyranylium salt in a quartz cuvette at a concentration that gives an initial absorbance (A₀) of approximately 1.0 at its λ_max.

-

Light Exposure : Place the cuvette in a photostability chamber equipped with a calibrated light source (e.g., a Xenon arc lamp simulating sunlight). A control sample should be kept in the dark at the same temperature.

-

Monitoring Degradation : At regular time intervals, remove the sample from the chamber and record its full UV-Vis absorption spectrum.

-

Data Analysis : Plot the absorbance at λ_max as a function of exposure time or total light dose (in J/cm²). The rate of decrease in absorbance is indicative of the rate of photodegradation. The results are often reported as the time or dose required for the absorbance to decrease by a certain percentage (e.g., 50%, t₁/₂).

Potential Applications in Drug Development

The unique structure of 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride suggests several potential applications in the biomedical field.

-

Fluorescent Cellular Imaging : Compounds with high quantum yields and good photostability are excellent candidates for fluorescent probes. The positive charge may promote accumulation in mitochondria, which have a negative membrane potential, allowing for targeted imaging of this organelle.

-

Photosensitizers for Photodynamic Therapy (PDT) : Thiopyranylium salts are known to be effective photosensitizers.[1] Upon excitation with light of a specific wavelength, they can transfer energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂). This property could be harnessed to selectively destroy cancer cells in PDT.

-

Antimicrobial Agents : The cationic and lipophilic nature of the molecule may enable it to disrupt bacterial cell membranes, a common mechanism for antimicrobial agents. Many heterocyclic compounds have demonstrated potent antibacterial activity.[2]

In Vitro Cytotoxicity Assessment

Before any in vivo application, the intrinsic toxicity of the compound to mammalian cells must be determined. A standard method is to measure the release of lactate dehydrogenase (LDH) from cells, which indicates compromised cell membrane integrity.[21]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijaem.net [ijaem.net]

- 3. rroij.com [rroij.com]

- 4. mdpi.com [mdpi.com]

- 5. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Excited state interactions of thiopyrylium salts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. uomphysics.net [uomphysics.net]

- 10. mdpi.com [mdpi.com]

- 11. Crystal structure of 2-[chloro(4-methoxyphenyl)methyl]-2-(4-methoxyphenyl)-5,5-dimethylcyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. static.horiba.com [static.horiba.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ema.europa.eu [ema.europa.eu]

- 21. Cytotoxicity assay kits and cell viability assay kits | Abcam [abcam.com]

Photophysical properties of bis(4-methoxyphenyl)thiopyranylium salts

An In-Depth Technical Guide to the Photophysical Properties of Bis(4-methoxyphenyl)thiopyranylium Salts

Executive Summary

Thiopyranylium salts represent a compelling class of heterocyclic organic compounds, distinguished by their robust photophysical properties and significant potential in advanced biomedical applications. This guide focuses on derivatives functionalized with bis(4-methoxyphenyl) groups, which enhance their optical characteristics through strong electron-donating effects. We delve into the synthesis, core photophysical principles, and key applications of these salts, particularly as photosensitizers and fluorescent probes. This document serves as a technical resource, providing not only theoretical grounding but also actionable experimental protocols for the characterization and utilization of these promising molecules in research and development settings.

Introduction: The Significance of Thiopyranylium Scaffolds

Thiopyranylium salts are cationic heterocyclic compounds featuring a sulfur atom within a six-membered aromatic ring. This core structure imparts a unique electronic and steric profile, making them valuable building blocks in materials science and medicinal chemistry. Their inherent fluorescence and ability to generate reactive oxygen species (ROS) upon photoexcitation position them as prime candidates for applications requiring light-activated processes.[1]

The incorporation of aryl substituents, such as the 4-methoxyphenyl group, is a key strategic choice in the molecular design of advanced photosensitizers. The methoxy (-OCH₃) group is a moderately strong electron-donating group via the mesomeric effect. When placed at the para position of the phenyl rings attached to the thiopyranylium core, these groups extend the π-conjugation of the system. This extension has a profound and predictable impact on the molecule's interaction with light:

-

Bathochromic Shift: The absorption and emission maxima are shifted to longer wavelengths (a "red-shift"). This is critical for biomedical applications, as longer wavelengths (in the red or near-infrared region) can penetrate deeper into biological tissues.[2]

-

Enhanced Quantum Yield: The methoxy substituents can increase the probability of radiative decay (fluorescence) over non-radiative pathways, leading to higher fluorescence quantum yields, which is beneficial for imaging applications.[2]

Consequently, bis(4-methoxyphenyl)thiopyranylium salts are not merely academic curiosities; they are rationally designed molecules with tailored properties for applications such as photodynamic therapy (PDT) and high-contrast cellular imaging.[1][3]

Synthesis and Structural Characterization

The synthesis of thiopyranylium salts typically involves the condensation of appropriate precursors to form the heterocyclic ring, followed by an oxidation or dehydrogenation step to achieve the aromatic, cationic state. A common and effective route for 2,6-diaryl substituted salts starts from the corresponding acetophenone derivative.

While multiple synthetic pathways exist, a representative synthesis for a compound like 2,6-bis(4-methoxyphenyl)-thiopyranylium perchlorate can be conceptualized based on established methods for analogous pyrylium and thiopyranylium structures.[4][5]

Caption: A generalized workflow for the synthesis of 2,6-diaryl thiopyranylium salts.

The final product's structure and purity are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[6]

Caption: Structure of a related compound, 2,6-bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate.[7]

Core Photophysical Properties

The interaction of a molecule with light is governed by a set of fundamental principles, visualized effectively by a Jablonski diagram.

Caption: Jablonski diagram illustrating key photophysical decay pathways.

Electronic Absorption and Emission

Bis(4-methoxyphenyl)thiopyranylium salts exhibit strong absorption in the visible region of the electromagnetic spectrum. This absorption corresponds to a π-π* electronic transition, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The extended conjugation provided by the methoxyphenyl groups lowers the energy gap between these orbitals, resulting in absorption at longer wavelengths (typically >400 nm).[1][8]

Following excitation, the molecule relaxes to the ground state via several pathways. One of the most important is fluorescence, the emission of a photon from the singlet excited state (S₁). This emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. The methoxy substituents are known to enhance fluorescence efficiency.[2]

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a critical measure of a fluorophore's efficiency. It is defined as the ratio of photons emitted to photons absorbed.[9]

Φf = (Number of photons emitted) / (Number of photons absorbed)

A high quantum yield (approaching 1.0) is desirable for applications requiring bright fluorescence, such as bioimaging. Thiopyranylium salts with electron-donating groups like methoxy are reported to have favorable quantum yields.[2]

Excited State Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. For pyrylium salts, lifetimes are typically in the range of 1 to 6 nanoseconds (ns).[2] Their thiopyranylium counterparts often exhibit shorter lifetimes.[2] This parameter is crucial for understanding the kinetics of photochemical reactions and for applications in fluorescence lifetime imaging (FLIM).

Data Summary

The following table summarizes the expected photophysical properties for a representative bis(4-methoxyphenyl)thiopyranylium salt in a common organic solvent like acetonitrile. These values are synthesized from literature on structurally similar compounds.[1][2][10]

| Property | Symbol | Representative Value | Significance |

| Absorption Maximum | λabs | 440 - 480 nm | Wavelength of maximum light absorption; dictates the required excitation source. |

| Emission Maximum | λem | 580 - 620 nm | Wavelength of maximum fluorescence; determines the detection channel for imaging.[2] |

| Fluorescence Quantum Yield | Φf | 0.10 - 0.30 | Efficiency of light emission; higher values indicate brighter fluorescence.[2] |

| Fluorescence Lifetime | τ | 200 - 600 ps | Duration of the excited state; relevant for dynamic studies and PDT efficiency.[2] |

Experimental Protocols

Verifying the photophysical properties of a newly synthesized compound is a critical, self-validating step in research. The following protocols outline the standard methodologies.

Protocol: UV-Visible Absorption Spectroscopy

-

Solvent Selection: Choose a spectroscopic grade solvent (e.g., acetonitrile) in which the compound is fully soluble.

-

Solution Preparation: Prepare a stock solution of the thiopyranylium salt (e.g., 1 mM). From this, prepare a dilute solution in a 1 cm path length quartz cuvette, ensuring the maximum absorbance is approximately 1.0.

-

Blanking: Use a cuvette containing only the pure solvent to record a baseline spectrum and zero the spectrophotometer.

-

Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 300-700 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λabs).

Protocol: Relative Fluorescence Quantum Yield Determination

This protocol uses the comparative method, which is a robust and widely accepted technique.[9][11]

Caption: Workflow for relative fluorescence quantum yield measurement.

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (ΦS) and whose absorption/emission profile overlaps with the sample. Rhodamine 6G (ΦS ≈ 0.9) is a common choice.[12]

-

Solution Preparation: Prepare a series of dilute solutions of both the sample (X) and the standard (S) in the same solvent. The absorbance (A) of these solutions at the chosen excitation wavelength (λex) must be kept below 0.1 to prevent inner filter effects.[9][12]

-

Absorbance Measurement: Record the absorbance of each solution at λex.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at λex. Ensure all instrument settings (e.g., slit widths) are identical for both sample and standard measurements.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve, I) for both the sample (IX) and the standard (IS).

-

Calculation: Calculate the quantum yield of the sample (ΦX) using the following equation:[11]

ΦX = ΦS × (IX / IS) × (AS / AX) × (ηX² / ηS²)

Where η is the refractive index of the solvent (since the solvent is the same, ηX² / ηS² = 1).

Applications in Photodynamic Therapy (PDT)

Photodynamic therapy is a clinically approved, minimally invasive treatment modality that uses a photosensitizer, light, and oxygen to selectively destroy malignant or pathogenic cells.[13] Thiopyranylium salts are excellent candidates for PDT photosensitizers.[1]

The mechanism relies on the excited triplet state (T₁) of the photosensitizer, which is populated via intersystem crossing (ISC) from the singlet excited state (S₁). This long-lived triplet state has sufficient energy to react with molecular oxygen (³O₂) present in tissues.

Caption: The two major pathways (Type I and Type II) of photosensitization in PDT.

-

Type II Pathway: The triplet photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂). This is the predominant mechanism for most photosensitizers.

-

Type I Pathway: The triplet photosensitizer undergoes an electron transfer reaction with a biological substrate, producing radical ions that can further react with oxygen to form other ROS, such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH).

The efficacy of a thiopyranylium salt in PDT is directly linked to its ability to efficiently populate the triplet state and generate ROS, a process that competes with fluorescence. Therefore, an ideal PDT agent often has a moderate fluorescence quantum yield, indicating that intersystem crossing is a significant decay pathway.

Conclusion and Future Outlook

Bis(4-methoxyphenyl)thiopyranylium salts are a class of fluorophores with highly tunable and potent photophysical properties. The strategic inclusion of electron-donating methoxy groups provides rational control over their absorption and emission profiles, shifting them toward the biologically advantageous visible region of the spectrum. Their significant fluorescence and capacity for photosensitization make them dual-function candidates for both bioimaging and photodynamic therapy.

Future research should focus on further derivatization to optimize properties such as water solubility, specific cellular targeting, and two-photon absorption cross-sections for deeper tissue imaging and therapy. The foundational understanding and protocols outlined in this guide provide a solid framework for scientists and drug developers to harness the full potential of these versatile heterocyclic compounds.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 2,6-Bis(4-methoxyphenyl)-4-phenylpyrylium perchlorate | C25H21ClO7 | CID 2884638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. publications.iupac.org [publications.iupac.org]

- 13. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Absorption and Emission Spectra of 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium Chloride

This guide provides a comprehensive overview of the anticipated photophysical properties of 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride and a detailed experimental framework for their characterization. While specific spectral data for this exact molecule are not extensively documented in publicly available literature, this document synthesizes information from closely related thiopyrylium salts to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Thiopyranylium Salts

Thiopyrylium salts are a class of heterocyclic organic compounds that have garnered significant interest due to their substantial fluorescence emission, making them valuable as laser dyes and photosensitizers.[1] Their unique electronic and optical properties, which can be finely tuned through structural modifications, position them as promising candidates for various applications, including as photocatalysts in organic synthesis and as fluorescent probes.[1][2] The subject of this guide, 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride, incorporates key structural motifs—a thiopyrylium core, electron-donating methoxyphenyl groups, and a chloro substituent—that are expected to influence its absorption and emission characteristics significantly. Understanding these properties is crucial for harnessing its full potential in research and development.

Anticipated Photophysical Properties

The photophysical behavior of thiopyrylium salts is governed by the electronic transitions within the heterocyclic ring system, which are modulated by the nature and position of substituents.

1. UV-Visible Absorption:

Thiopyrylium salts typically exhibit strong absorption bands in the UV-Visible region.[3] For 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride, the absorption spectrum is expected to be dominated by π-π* electronic transitions. The presence of the electron-donating 4-methoxyphenyl groups at the 3 and 6 positions is likely to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted thiopyrylium core. This is due to the extension of the π-conjugated system and the stabilization of the excited state. The chloro group at the 2-position may have a more modest effect on the absorption wavelength.

2. Fluorescence Emission:

Upon absorption of a photon, the molecule is promoted to an excited singlet state. It can then relax to the ground state through various pathways, including the emission of a photon (fluorescence). Thiopyrylium salts are known for their significant fluorescence emission.[1] The emission wavelength is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift is influenced by the geometry change between the ground and excited states and by solvent polarity.[4][5] For the target molecule, a notable Stokes shift is anticipated, and the emission maximum is expected to fall within the visible region of the electromagnetic spectrum.

3. Solvent Effects (Solvatochromism):

The absorption and emission spectra of thiopyranylium salts can be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[4][5] In polar solvents, a red shift (bathochromic shift) of the emission maximum is often observed due to the stabilization of the more polar excited state.[5] The choice of solvent can therefore be a critical parameter in tuning the photophysical properties for a specific application.

Quantitative Data Summary (Hypothetical)

While experimental data for the target molecule is not available, the following table presents a hypothetical summary of the key photophysical parameters that would be determined through the experimental protocols outlined in this guide. This serves as a template for data presentation.

| Parameter | Symbol | Expected Range/Value | Significance |

| Molar Absorptivity | ε | 10,000 - 100,000 M⁻¹cm⁻¹ | A measure of how strongly the compound absorbs light at a given wavelength. |

| Absorption Maximum | λabs | 400 - 500 nm | Wavelength of maximum light absorption. |

| Emission Maximum | λem | 500 - 600 nm | Wavelength of maximum fluorescence emission. |

| Stokes Shift | Δν | 50 - 150 nm | The difference in wavelength between the absorption and emission maxima. |

| Fluorescence Quantum Yield | Φf | 0.1 - 0.9 | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |

| Fluorescence Lifetime | τf | 1 - 10 ns | The average time the molecule spends in the excited state before returning to the ground state. |

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and reliable method for characterizing the absorption and emission spectra of 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride. The causality behind each experimental choice is explained to ensure trustworthiness and reproducibility.

Determination of Molar Absorptivity and Absorption Spectrum

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the compound.

Methodology:

-

Solvent Selection and Purity:

-

Choice: Begin with a spectroscopic grade solvent of low to medium polarity, such as dichloromethane or acetonitrile, in which the compound is readily soluble. The purity of the solvent is critical to avoid interference from absorbing or fluorescent impurities.[4][6]

-

Rationale: The choice of solvent can influence the spectral properties. Starting with a common, pure solvent provides a baseline for comparison.

-

-

Preparation of Stock and Diluted Solutions:

-

Procedure: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM). From this stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λmax.

-

Rationale: A series of concentrations is necessary to verify the Beer-Lambert Law and to ensure the accuracy of the molar absorptivity calculation.

-

-

Absorbance Measurement:

-

Instrumentation: Use a calibrated dual-beam UV-Visible spectrophotometer.

-

Procedure: Record the absorption spectrum of each diluted solution over a relevant wavelength range (e.g., 200-800 nm) using a 1 cm path length quartz cuvette. Use the pure solvent as a blank to correct for solvent absorption.

-

Rationale: A dual-beam instrument corrects for fluctuations in the light source intensity, improving accuracy.

-

-

Data Analysis:

-

Procedure: Identify the λmax from the absorption spectra. Plot a graph of absorbance at λmax versus concentration for the series of dilutions. The slope of the resulting straight line, according to the Beer-Lambert Law (A = εcl), will be the molar absorptivity (ε).

-

Rationale: This graphical method provides a more reliable determination of ε than a single-point measurement.

-

Measurement of the Fluorescence Emission Spectrum and Quantum Yield

Objective: To determine the fluorescence emission spectrum, the wavelength of maximum emission (λem), and the fluorescence quantum yield (Φf).

Methodology:

The relative method, comparing the sample to a well-characterized standard, is a widely used and reliable approach for determining the fluorescence quantum yield.[6][7][8]

-

Selection of a Fluorescence Standard:

-

Choice: Select a standard with a known and stable quantum yield that absorbs at the excitation wavelength of the sample and emits in a similar spectral region.[4][6] For excitation in the 400-500 nm range, standards like Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or Rhodamine 6G in ethanol (Φf = 0.95) are suitable.

-

Rationale: Using a standard with similar spectral properties minimizes wavelength-dependent instrumental errors.

-

-

Preparation of Sample and Standard Solutions:

-

Procedure: Prepare a series of five to six dilutions for both the sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 10 mm cuvette to minimize inner filter effects and re-absorption.[4][6]

-

Rationale: Low absorbance is crucial for accurate quantum yield measurements as it ensures a linear relationship between fluorescence intensity and concentration.[7][8]

-

-

Spectroscopic Measurements:

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Absorbance Measurement: Record the UV-Vis absorbance spectrum for each dilution of the sample and the standard.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. The excitation wavelength should be the same for both the sample and the standard. Ensure the entire emission band is recorded.[9]

-

Rationale: Using corrected emission spectra is essential to account for the wavelength-dependent sensitivity of the detector.

-

-

Data Analysis and Quantum Yield Calculation:

-

Procedure:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the gradient (slope) of the straight line for both plots.

-

Calculate the quantum yield of the sample (Φx) using the following equation:[7] Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.[7]

-

-

-

Rationale: This comparative method provides a robust calculation of the quantum yield by normalizing the sample's fluorescence against a known standard, accounting for instrumental and environmental factors.

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for determining absorption and fluorescence properties.

References

- Application Notes and Protocols for Measuring Fluorescence Quantum Yield - Benchchem.

- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.

- Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integr

- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.

- A Guide to Recording Fluorescence Quantum Yields - HORIBA.

- Excited state interactions of thiopyrylium salts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing).

- Fluorescence Properties of Pyrylium and Thiopyrylium Salts - ResearchG

- Scheme 23. Pyrylium and thiopyrylium salts used as photo-oxidants the...

- Theoretical Analysis of Solvent Effect on NAPBr Dye's Two- photon Absorption Ability and Non-Radi

- Solvent effect and fluorescence response of the 7-tert-butylpyrene-dipicolylamine linkage for the selective and sensitive respon - SciSpace.

- [2401.16229] Theoretical Analysis of Solvent Effect on NAPBr Dye's Two-photon Absorption Ability and Non-Radiative Transition in Lipid Droplets Detection - arXiv.

- Research Article Effect of Solvents on the Fluorescent Spectroscopy of BODIPY-520 Deriv

- Solvent Effect on the Fluorescence Properties of Two Biologically Active Thiophene Carboxamido Molecules - SciSpace.

- 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)

- Photophysical Properties of the 2-Hydroxytryptanthrin and Its Sodium Salt as Near-infrared Dyes for Fluorescent Imaging - ResearchG

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Excited state interactions of thiopyrylium salts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. aspu.edu.sy [aspu.edu.sy]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. static.horiba.com [static.horiba.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride: Elucidating its Core Data

A comprehensive analysis of the available scientific literature and chemical databases reveals that "2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride" is not a recognized or indexed chemical compound. Extensive searches for its CAS Registry Number, molecular formula, and associated experimental data have yielded no specific results. This suggests that the provided name may be erroneous, non-standard, or refer to a novel compound not yet described in publicly accessible scientific literature.

This guide, therefore, addresses the fundamental challenge of identifying the target molecule and provides a framework for its potential characterization based on the synthesis and properties of structurally related thiopyrylium salts. For researchers, scientists, and drug development professionals, this document serves as a foundational resource, outlining the necessary steps to confirm the structure and subsequently explore the potential of this putative compound.

Deconstructing the Name: A Hypothetical Structure

The name "2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride" implies a specific chemical architecture. Let us break down the components to postulate a likely structure:

-

Thiopyranylium: A six-membered heterocyclic ring containing a positively charged sulfur atom.

-

2-Chloro: A chlorine atom substituted at the second position of the thiopyranylium ring.

-

3,6-bis(4-methoxyphenyl): Two 4-methoxyphenyl (or p-anisyl) groups attached at the third and sixth positions of the ring.

-

Chloride: A chloride anion (Cl⁻) to balance the positive charge of the thiopyranylium cation.

Based on this nomenclature, the hypothetical structure is presented below.

Table 1: Postulated Structural and Molecular Information

| Parameter | Value |

| Postulated Molecular Formula | C₂₀H₁₆ClS⁺ · Cl⁻ |

| Calculated Molecular Weight | 384.32 g/mol |

| Postulated CAS Registry Number | Not Assigned |

It is critical to emphasize that the molecular formula and weight are theoretical calculations based on the assumed structure. Experimental verification is paramount.

Synthetic Pathways to Substituted Thiopyrylium Salts: A Roadmap to Verification

The synthesis of thiopyrylium salts is well-established in organic chemistry. Should "2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride" be a viable compound, its synthesis would likely follow one of the established routes for similar structures. The general strategies often involve the formation of a 1,5-dicarbonyl precursor followed by cyclization with a sulfurizing agent.

General Synthetic Strategy

A plausible synthetic route could involve the following conceptual steps, which would need to be adapted and optimized for this specific target.

Figure 1: Conceptual synthetic workflow for a substituted thiopyrylium salt.

Proposed Experimental Protocol for Precursor Synthesis: 1,3-Bis(4-methoxyphenyl)propane-1,3-dione

A key intermediate for a related, though not identical, structure is 1,3-bis(4-methoxyphenyl)propane-1,3-dione. Its synthesis via a Claisen condensation provides a tangible starting point for accessing relevant precursors.

Step 1: Enolate Formation

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4'-methoxyacetophenone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.

Step 2: Condensation

-

To the enolate solution, add a solution of methyl 4-methoxybenzoate (1.0 eq) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a cold, dilute aqueous solution of hydrochloric acid until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1,3-bis(4-methoxyphenyl)propane-1,3-dione.

Characterization and Verification: Establishing Scientific Integrity

Once a product is synthesized, a rigorous characterization is essential to confirm its identity as "2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride."

Table 2: Essential Analytical Techniques for Structural Elucidation

| Technique | Purpose | Expected Observations for the Postulated Structure |

| ¹H NMR Spectroscopy | To determine the number and environment of protons. | Aromatic protons from the two methoxyphenyl groups, a singlet for the methoxy protons, and signals corresponding to the protons on the thiopyrylium ring. |

| ¹³C NMR Spectroscopy | To determine the number and environment of carbon atoms. | Signals for the carbons of the thiopyrylium ring (including the chlorinated carbon), the methoxyphenyl groups, and the methoxy carbons. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the cation (C₂₀H₁₆ClS⁺) and characteristic fragmentation patterns. |

| Elemental Analysis | To determine the elemental composition (C, H, Cl, S). | The percentage composition should match the calculated values for the postulated molecular formula. |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic peaks for aromatic C-H stretching, C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups. |

| Single-Crystal X-ray Diffraction | To definitively determine the three-dimensional structure. | Provides the precise bond lengths, bond angles, and overall molecular geometry, confirming the connectivity and stereochemistry. |

Potential Applications in Drug Development and Research

While the specific compound remains unconfirmed, thiopyrylium salts as a class have garnered interest in various scientific fields, including drug development. Their unique electronic and photophysical properties make them attractive candidates for several applications.

-

Photodynamic Therapy (PDT): Some thiopyrylium salts are known to be efficient photosensitizers. Upon irradiation with light of a specific wavelength, they can generate reactive oxygen species (ROS) that induce cell death, a mechanism exploited in cancer therapy.

-

Fluorescent Probes: The inherent fluorescence of many pyrylium and thiopyrylium derivatives allows for their use as fluorescent probes in cellular imaging and biological assays.

-

Antimicrobial Agents: The cationic nature of these compounds can facilitate interaction with negatively charged bacterial cell membranes, leading to membrane disruption and antimicrobial activity.

Figure 2: Potential applications of thiopyrylium salts in biomedical research.

Conclusion and Future Directions

The investigation into "2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride" highlights a critical aspect of scientific research: the necessity of precise chemical identification. While this specific compound remains elusive in current databases, the principles of organic synthesis and analytical chemistry provide a clear path forward for any researcher aiming to create and validate it.

The primary directive for future work is the unambiguous synthesis and characterization of the target molecule. Should its existence be confirmed, a thorough evaluation of its physicochemical properties, photophysical characteristics, and biological activities would be warranted to determine its potential as a valuable tool for researchers, scientists, and drug development professionals.

Harnessing Computational Chemistry to Unravel the Electronic Landscape of Thiopyranylium Dyes for Advanced Therapeutic Applications

An In-Depth Technical Guide:

Preamble: Beyond the Color - The Strategic Importance of Thiopyranylium Dyes

Thiopyranylium dyes, a class of cationic heterocyclic compounds, are emerging from the shadow of their more common oxygen-containing pyrylium counterparts. Their unique electronic structure, governed by the presence of a sulfur heteroatom within a π-conjugated system, imparts distinct photophysical properties. These properties make them highly attractive candidates for a range of applications, most notably as potent photosensitizers in photodynamic therapy (PDT) for cancer treatment.[1][2] The ability of these dyes to absorb light and, in the presence of oxygen, generate cytotoxic reactive oxygen species (ROS) like singlet oxygen, forms the basis of their therapeutic potential.[1][3][4]

This guide moves beyond a mere description of these molecules. As a senior application scientist, my objective is to provide a field-proven framework for understanding and—more importantly—predicting the behavior of thiopyranylium dyes. We will explore the intricate relationship between their molecular architecture and electronic properties through the lens of modern computational modeling. This document is designed to empower researchers to rationally design novel thiopyranylium derivatives with tailored photophysical characteristics for next-generation therapeutic agents.

The Core Electronic Architecture of Thiopyranylium Dyes

The foundational structure of a thiopyranylium cation features a six-membered ring containing a positively charged sulfur atom and a delocalized system of π-electrons. This inherent charge and aromaticity are the primary determinants of its chemical and electronic identity.

-

The Role of the Sulfur Heteroatom: Unlike oxygen in pyrylium dyes, the sulfur atom in the thiopyranylium ring possesses available 3d orbitals. This allows for more extensive electron delocalization and influences the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This delocalization is critical to the molecule's stability and its absorption of light in the visible and near-infrared (NIR) regions.[5]

-

Frontier Molecular Orbitals (HOMO & LUMO): The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, fundamentally dictates the wavelength of light the dye will absorb. A smaller gap corresponds to absorption at longer wavelengths. In typical 2,4,6-triaryl substituted thiopyranylium dyes, the HOMO is often distributed across the π-system of the aryl groups and the thiopyrylium ring, while the LUMO is predominantly localized on the heterocyclic core. Computational modeling allows us to visualize these orbitals and understand how structural modifications impact their energy and distribution.[6][7]

Caption: Generalized structure of a 2,4,6-substituted thiopyranylium dye.

The Computational Scientist's Toolkit: Modeling Thiopyranylium Dyes

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides an indispensable toolkit for predicting the properties of these dyes before undertaking complex and costly synthesis.[8][9] This predictive power accelerates the design-build-test-learn cycle in drug development.

Pillar 1: Ground-State Properties with Density Functional Theory (DFT)

DFT is the workhorse for calculating the electronic structure of the dye in its ground state. The primary goal is to determine the molecule's most stable three-dimensional geometry and its fundamental electronic properties.

Expertise in Practice: Why DFT? DFT offers a remarkable balance of computational cost and accuracy, making it feasible to model relatively large molecules like triaryl-substituted thiopyranylium dyes. The choice of the functional and basis set is critical for obtaining meaningful results.

| Methodology Component | Common Choices for Dyes | Rationale & Expert Insight |

| Functional | B3LYP, CAM-B3LYP, PBE0 | B3LYP is a robust hybrid functional for general-purpose geometry optimizations.[8] For dyes with potential intramolecular charge-transfer (ICT) character, a long-range corrected functional like CAM-B3LYP is often superior as it provides a better description of excited states.[6][10] |

| Basis Set | 6-31G(d,p), 6-311+G(d,p) | The 6-31G(d,p) basis set provides a good starting point, including polarization functions (d,p) necessary for accurately describing bonding. Adding diffuse functions (+) as in 6-311+G(d,p) is recommended for systems with anionic character or for calculating properties like electron affinity.[6] |

| Solvent Model | PCM, SMD | Dyes are almost always used in solution. A continuum solvent model like the Polarizable Continuum Model (PCM) is essential to account for the bulk electrostatic effects of the solvent, which can significantly influence both geometry and electronic properties.[10] |

Protocol 1: Ground-State Geometry Optimization

-

Build the Molecule: Construct the 3D structure of the thiopyranylium dye using molecular modeling software (e.g., Avogadro, GaussView).

-

Select Computational Method: In the calculation setup, specify the DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Incorporate Solvation: Add the PCM to simulate the desired solvent (e.g., water for biological relevance, or methanol for comparison with experimental spectroscopy).

-

Run Optimization: Execute a geometry optimization calculation. This algorithm iteratively adjusts atomic positions to find the lowest energy conformation.

-

Validate with Frequency Analysis: Perform a subsequent frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[11] This is a critical self-validation step.

Pillar 2: Excited-State Properties with Time-Dependent DFT (TD-DFT)

To understand how the dye interacts with light, we must probe its excited states. TD-DFT is the standard method for this, allowing us to simulate the UV-Visible absorption spectrum.[10][11]

Protocol 2: Simulating the UV-Visible Absorption Spectrum

-

Use Optimized Geometry: Start with the validated, optimized ground-state geometry from Protocol 1. It is fundamentally incorrect to calculate excited states from a non-minimized structure.

-

Set up TD-DFT Calculation: Specify a TD-DFT calculation. The same functional, basis set, and solvent model from the optimization should be used for consistency.

-

Request Excited States: Request the calculation of a sufficient number of singlet excited states (e.g., 10-20) to cover the visible and near-UV range.

-

Execute and Analyze: Run the calculation. The output will provide a list of vertical excitation energies (the energy required to transition from the ground state to an excited state without geometric relaxation) and their corresponding oscillator strengths (f). The oscillator strength is a measure of the probability of a given transition; transitions with f > 0.01 are typically considered significant.[6]

-

Correlate with Experiment: The calculated excitation with the highest oscillator strength usually corresponds to the main absorption peak (λmax) observed experimentally.

Caption: A typical computational workflow for modeling dye properties.

Engineering Photophysical Properties: The Impact of Substituents

The true power of computational modeling lies in its ability to predict how structural changes will affect a dye's properties. For thiopyranylium dyes, modifying the aryl groups at the 2, 4, and 6 positions with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a common strategy to tune their absorption wavelength.[12][13][14]

-

Electron-Donating Groups (e.g., -N(CH₃)₂, -OCH₃, -NH₂): These groups tend to raise the energy of the HOMO more than the LUMO. This narrows the HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption maximum.[15]

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups typically lower the energy of the LUMO. This can also lead to a red shift, although the effect is often dependent on the specific position and nature of the substituent.[13][16]

Illustrative Data: Substituent Effects on a Model Thiopyranylium Dye

| Substituent at R₄ Position | Nature | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Gap (eV) | Predicted λmax (nm) | Expected Shift |

| -H (Reference) | Neutral | -6.52 | -3.80 | 2.72 | 455 | - |

| -N(CH₃)₂ | Strong EDG | -5.85 | -3.65 | 2.20 | 563 | Bathochromic (Red) |

| -OCH₃ | Moderate EDG | -6.21 | -3.71 | 2.50 | 496 | Bathochromic (Red) |

| -CN | Strong EWG | -6.89 | -4.25 | 2.64 | 470 | Bathochromic (Red) |

Note: These are representative values to illustrate trends. Actual values will vary based on the specific molecular structure and computational method.

This predictive capability allows for the in silico screening of dozens of potential dye candidates, prioritizing the most promising ones for synthesis and experimental validation.

Application Case Study: Design of Photosensitizers for Photodynamic Therapy

For a thiopyranylium dye to be an effective photosensitizer for PDT, it must satisfy several criteria:

-

Strong Absorption in the Therapeutic Window: The dye should absorb light in the red or NIR region (650-900 nm), where light penetration into tissue is maximal.[17]

-

High Singlet Oxygen Quantum Yield: It must efficiently undergo intersystem crossing (ISC) from its excited singlet state to a long-lived triplet state, which can then transfer its energy to molecular oxygen to produce cytotoxic singlet oxygen (¹O₂).[1][4]

-

Appropriate Localization: The dye should preferentially accumulate in tumor tissue or specific organelles like mitochondria.[2]

Computational modeling directly addresses the first criterion by predicting the absorption spectrum. By systematically adding strong EDGs and extending the π-conjugation, we can rationally design dyes that absorb at progressively longer wavelengths, pushing their λmax into the therapeutic window.

Caption: Key photophysical processes in Type II photodynamic therapy.

While directly calculating ISC rates and singlet oxygen yields is computationally complex, TD-DFT can provide crucial insights. By analyzing the nature of the lowest singlet and triplet excited states, we can identify molecules where the necessary orbital transitions for efficient ISC are favorable.

Concluding Remarks and Future Outlook

The synergy between theoretical understanding and computational modeling provides a powerful paradigm for the development of advanced thiopyranylium dyes. DFT and TD-DFT are not merely academic exercises; they are robust, predictive tools that offer a direct line of sight into the electronic behavior of these molecules. By employing the workflows and principles outlined in this guide, researchers can significantly reduce the empiricism traditionally associated with dye development.

The future lies in refining these models to more accurately predict complex properties like singlet oxygen quantum yields and to incorporate the explicit interactions with biological macromolecules. As computational power grows and theoretical methods advance, we can anticipate an era of truly de novo design, where novel thiopyranylium-based therapeutics are conceived and optimized entirely in silico before a single flask is warmed in the laboratory.

References

-

Detty, M. R., et al. (2000). 2,4,6-triarylchalcogenopyrylium dyes related in structure to the antitumor agent AA1 as in vitro sensitizers for the photodynamic therapy of cancer. Journal of Medicinal Chemistry. [Link]

-

Iqbal, J., et al. (2022). Enriching the compositional tailoring of NLO responsive dyes with diversity oriented electron acceptors as visible light harvesters: a DFT/TD-DFT approach. ResearchGate. [Link]

-

Ishchenko, A. A., et al. (2014). Electronic Structure and Spectral-Fluorescent Properties of Thiopyrylo-4-Tricarbocyanine Laser Dyes. ResearchGate. [Link]

-

Lee, J., & Baskaran, R. (2019). Clinical development of photodynamic agents and therapeutic applications. Biomaterials Research. [Link]

-

Cannon, B. L., et al. (2018). Substituent Effects on the Solubility and Electronic Properties of Dyes. Boise State University ScholarWorks. [Link]

-

Tamanini, E., et al. (2020). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules. [Link]

-

Saeed, A., et al. (2022). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link]

-

Ooyama, Y., et al. (2017). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Scientific Reports. [Link]

-

Request PDF on ResearchGate. (2024). Computational design of D-π-A dyes for improved photovoltaic performance: a DFT approach. ResearchGate. [Link]

-

Inoue, K., et al. (2022). Synthesis and Photophysical Properties of a New Push–Pull Pyrene Dye with Green-to-Far-red Emission and its Application. Journal of Materials Chemistry B. [Link]

-

Cannon, B. L., et al. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations. Molecules. [Link]

-

El-Shishtawy, R. M., et al. (2015). DFT and TDDFT investigations of new thienopyrazine-based dyes for solar cells: Effects of electron donor groups. Der Pharma Chemica. [Link]

-

Le Guennic, B., et al. (2017). The TDDFT Excitation Energies of the BODIPYs; The DFT and TDDFT Challenge Continues. Molecules. [Link]

-

Volyniuk, D., et al. (2018). Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives. ACS Omega. [Link]

-

Gryko, D. T., et al. (2020). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules. [Link]

-

Detty, M. R., et al. (2002). In vitro photodynamic properties of chalcogenopyrylium analogues of the thiopyrylium antitumor agent AA1. Journal of Medicinal Chemistry. [Link]

-

Abrahamse, H., & Hamblin, M. R. (2020). Non-Porphyrin Dyes Used as Photosensitizers in Photodynamic Therapy. Journal of Drug Delivery Science and Technology. [Link]

-

Laranjo, M., et al. (2023). Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers. Molecules. [Link]

-

Abd-ellah, M., et al. (2017). Pyran-Squaraine as Photosensitizers for Dye-Sensitized Solar Cells: DFT/TDDFT Study of the Electronic Structures and Absorption Properties. ResearchGate. [Link]

-

Cannon, B. L., et al. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations. Molecules. [Link]

-

Abdellah, M. I., et al. (2020). DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Advances. [Link]

-

Inoue, K., et al. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry B. [Link]

-

Allison, R. R., & Sibata, C. H. (2010). Dye Sensitizers for Photodynamic Therapy. Photodiagnosis and Photodynamic Therapy. [Link]

-

Al-Hamdani, Y. S., et al. (2024). DFT and TD-DFT Investigations for the Limitations of Lengthening the Polyene Bridge between N,N-dimethylanilino Donor and Dicyanovinyl Acceptor Molecules as a D-π-A Dye-Sensitized Solar Cell. Molecules. [Link]

-

Shishkin, O. V., et al. (2000). Molecular and crystal structure of pyrylium squarylium dyes. R Discovery. [Link]

-

Zhang, C., et al. (2016). Charge Transfer Enhancement in the D-π-A Type Porphyrin Dyes: A Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) Study. Molecules. [Link]

-

Uhegbu, U. F., et al. (2023). DFT/TDDFT Study of Electronic and Optical Properties of Modified Indigofera Tinctoria Dyes as Solar Cell Sensitizers. Trends in Sciences. [Link]

-

Liu, Y., et al. (2024). Molecular Engineering of a Tumor-Targeting Thione-Derived Diketopyrrolopyrrole Photosensitizer to Attain NIR Excitation Over 850 nm for Efficient Dual Phototherapy. Advanced Science. [Link]

-

Parmar, S. (2019). Computational investigations of bond breaking processes using DFT and TD-DFT. ThinkIR: The University of Louisville's Institutional Repository. [Link]

-

Birnbaum, D., et al. (2010). ChemInform Abstract: Electronic Structure of Thiophene and Pyrrole Dimers: 2,2′-Bithiophene, 2,2′-Thienylpyrrole, and 2,2′Bipyrrole. ResearchGate. [Link]

Sources

- 1. 2,4,6-triarylchalcogenopyrylium dyes related in structure to the antitumor agent AA1 as in vitro sensitizers for the photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro photodynamic properties of chalcogenopyrylium analogues of the thiopyrylium antitumor agent AA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ksbm.or.kr [ksbm.or.kr]

- 4. mdpi.com [mdpi.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. "Computational investigations of bond breaking processes using DFT and " by Saurav Parmar [ir.library.louisville.edu]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. The TDDFT Excitation Energies of the BODIPYs; The DFT and TDDFT Challenge Continues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. boisestate.edu [boisestate.edu]

- 13. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Dye Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Isolation of 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Methodological Rationale

Introduction & Mechanistic Rationale

Thiopyranylium salts represent a critical class of sulfur-containing heterocyclic cations, widely utilized as photoredox catalysts, near-infrared (NIR) dyes, and versatile electrophilic intermediates in advanced organic synthesis. The specific derivative, 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride (Molecular Weight: 379.3 g/mol )[1], features highly electron-donating methoxy groups that stabilize the cationic core via resonance, while the 2-chloro substituent provides a reactive site for subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

The Self-Validating Synthetic Strategy

The synthesis of highly substituted thiopyranylium chlorides requires the precise orchestration of ring aromatization and chlorination. Direct synthesis from 1,5-diketones often lacks regiocontrol. Therefore, this protocol utilizes a highly regioselective approach starting from the corresponding thiopyran-2-one precursor.

We employ thionyl chloride ( SOCl2 ) as a dual-purpose reagent. It acts as both the chlorinating agent and the electrophilic activator. The reaction is driven forward by the entropic advantage of sulfur dioxide ( SO2 ) gas evolution, which irreversibly forces the formation of the fully aromatic, deeply colored thiopyranylium cation[2]. The aromatic sextet in the heterocyclic ring provides the thermodynamic driving force for this transformation[3].

Fig 1: Reaction pathway for the synthesis of the thiopyranylium chloride core via SOCl2.

Experimental Protocol

Critical Safety & Handling Parameters

-

Moisture Sensitivity: Thiopyranylium cations are highly susceptible to nucleophilic attack by water, which can lead to ring-opening or reversion to the thiopyranone[3]. All glassware must be oven-dried ( 120∘C ), and reactions must be conducted under a strictly anhydrous argon or nitrogen atmosphere.

-

Reagent Hazards: Thionyl chloride reacts violently with water to release HCl and SO2 gases[2]. Operations must be performed in a high-efficiency fume hood.

Step-by-Step Synthesis Workflow

Step 1: Preparation of the Reaction Matrix

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a gas scrubber system (to neutralize evolving HCl / SO2 ), and an inert gas inlet.

-

Charge the flask with 10.0 mmol of 3,6-bis(4-methoxyphenyl)-2H-thiopyran-2-one.

-

Suspend the precursor in 50 mL of anhydrous toluene. Causality: Toluene is chosen over halogenated solvents to allow for higher reaction temperatures without participating in unwanted side reactions, ensuring complete conversion.

Step 2: Electrophilic Activation and Chlorination

-

Cool the suspension to 0∘C using an ice-water bath.

-

Add 30.0 mmol (approx. 2.2 mL) of freshly distilled thionyl chloride ( SOCl2 ) dropwise over 15 minutes. Causality: Slow addition prevents a rapid exothermic spike and controls the initial formation of the chlorosulfite intermediate[2].

-

Add a catalytic amount (2 drops) of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF forms the Vilsmeier-Haack type intermediate with SOCl2 , acting as a highly active chloride transfer catalyst, significantly accelerating the reaction kinetics.

-

Remove the ice bath and gradually heat the mixture to 80∘C for 4 hours. The solution will transition to a deep, intense color (often dark red or purple), indicative of the extended π -conjugation of the newly formed thiopyranylium cation[3].

Step 3: Precipitation and Isolation

-

Cool the reaction mixture to room temperature, then further to −10∘C using an ice/brine bath.

-

To force the complete precipitation of the salt, slowly add 100 mL of ice-cold, anhydrous diethyl ether while stirring vigorously. Causality: The highly polar thiopyranylium chloride salt is entirely insoluble in non-polar ether, driving the equilibrium toward complete precipitation and leaving unreacted SOCl2 and non-polar impurities in solution.

-

Filter the resulting precipitate rapidly under a blanket of argon using a Schlenk frit. Wash the filter cake with an additional 3×20 mL of cold anhydrous ether.

Step 4: Purification

-

Recrystallize the crude solid from a minimal amount of anhydrous acetonitrile containing 1% ethereal HCl . Causality: The addition of trace HCl suppresses any potential hydrolysis by adventitious moisture during the heating phase, maintaining the integrity of the chloride salt[1].

-

Dry the purified crystals under high vacuum ( 10−3 mbar ) at 40∘C for 12 hours.

Analytical Validation & Data Presentation

To ensure the protocol acts as a self-validating system, the isolated product must be characterized against the following expected analytical parameters. The formula of the target compound is C19H15ClO2S⋅HCl [1].

| Analytical Method | Expected Result / Parameter | Structural Significance |

| Appearance | Deeply colored crystalline solid | Confirms extended π -conjugation of the aromatic cation. |

| Mass Spectrometry (ESI+) | m/z≈343.05 [M]+ | Confirms the mass of the intact C19H15ClO2S+ cation (excluding the Cl− counterion). |

| 1 H NMR (400 MHz, CD3CN ) | Downfield shifts in the heterocyclic ring protons ( δ 8.5 - 9.5 ppm) | Validates the deshielding effect of the positive charge distributed across the thiopyranylium core. |

| 13 C NMR (100 MHz, CD3CN ) | C2 signal shifted significantly downfield ( ≈150−160 ppm) | Confirms the presence of the highly electrophilic carbon bearing the chlorine atom. |

| Solubility Profile | Soluble in CH3CN , DMSO; Insoluble in Ether, Hexane | Characteristic behavior of an organic ionic salt[1]. |

References

- Minifraglibrary. "2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride." Product Catalog.

- Taylor & Francis. "Thionyl chloride – Knowledge and References." The Algebra of Organic Synthesis.

- Thieme E-Books. "Product Class 7: Benzothiopyrylium Salts." Science of Synthesis.

Sources

Application Notes and Protocols: 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride as a Photosensitizer in Photoredox Catalysis

Introduction: Unveiling a Powerful Organic Photosensitizer

In the rapidly evolving landscape of photoredox catalysis, the quest for potent, metal-free photosensitizers is of paramount importance, particularly within the pharmaceutical and fine chemical industries where metal contamination is a significant concern.[1] Thiopyrylium salts have emerged as a promising class of organic photocatalysts due to their strong absorption in the visible light spectrum and their highly oxidizing excited states.[2][3] This document provides a detailed guide to the application of 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride , a specialized thiopyrylium salt, in photoredox catalysis. While specific data for this exact molecule is not extensively published, we can infer its properties and reactivity based on closely related and well-studied thiopyrylium and pyrylium analogues.[2][3][4]

The presence of the electron-donating methoxyphenyl groups is anticipated to modulate the photophysical and electrochemical properties of the thiopyrylium core, while the chloro-substituent may influence its solubility and electronic characteristics. These structural features are expected to render it a powerful oxidizing agent upon photoexcitation, capable of facilitating a range of challenging chemical transformations.[2][3]

Core Principles and Mechanistic Overview

Photoredox catalysis is predicated on the ability of a photosensitizer to absorb light and transition to an electronically excited state with enhanced redox properties. Thiopyrylium salts, upon irradiation with visible light, are promoted to a highly oxidizing excited state, enabling them to accept an electron from a suitable organic substrate. This single-electron transfer (SET) process generates a radical cation from the substrate, which can then undergo a variety of chemical transformations.

The general catalytic cycle, operating in a reductive quenching pathway, is depicted below:

Caption: Generalized reductive quenching cycle for a photosensitizer (PS).

In this cycle, the ground-state photosensitizer (PS) absorbs a photon to form the excited state (PS*). This highly oxidizing species then accepts an electron from a substrate molecule, generating the reduced photosensitizer (PS•⁻) and the substrate radical cation (Substrate•⁺). The substrate radical cation proceeds through a reaction cascade to form the final product. The reduced photosensitizer is then reoxidized to its ground state, completing the catalytic cycle.

Anticipated Photophysical and Electrochemical Properties

| Property | Estimated Value | Rationale/Comparison |

| Absorption Maximum (λmax) | ~400 - 450 nm | Thiopyrylium salts typically absorb in the near-UV and visible regions. The extended conjugation from the methoxyphenyl groups is expected to red-shift the absorption compared to unsubstituted analogues. |

| Excited-State Reduction Potential (Ered) | +2.0 to +2.4 V vs. SCE | Structurally similar thiopyrylium salts exhibit highly oxidizing excited states. For instance, a tert-butyl-substituted thiapyrylium organophotoredox catalyst has an Ered of +2.23 V vs SCE.[2][3] |

| Fluorescence Emission | Weak to moderate | Many photoredox catalysts have relatively low fluorescence quantum yields as the excited state is efficiently quenched through electron transfer. |

| Solubility | Good in polar organic solvents | The chloride counter-ion and the overall structure suggest good solubility in solvents like acetonitrile, dichloromethane, and DMF. |

Application Protocol: Radical Cation Diels-Alder Reaction

The high oxidizing power of the excited state of thiopyrylium salts makes them excellent candidates for catalyzing radical cation Diels-Alder reactions, a transformation that can be challenging to achieve through thermal methods.[2][3]

Caption: General experimental workflow for a photoredox-catalyzed reaction.

Materials and Reagents:

-

Photosensitizer: 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride (1-5 mol%)

-

Diene: e.g., 1,3-Cyclohexadiene (1.0 equiv)

-

Dienophile: e.g., Anethole (1.2 equiv)

-

Solvent: Anhydrous acetonitrile or dichloromethane

-

Light Source: Blue LED strip (e.g., 450 nm)

-

Reaction Vessel: Schlenk tube or vial with a magnetic stir bar

-

Inert Gas: Nitrogen or Argon

Step-by-Step Protocol:

-

Reaction Setup: To a clean, dry Schlenk tube or vial, add the photosensitizer (e.g., 0.02 mmol, 2 mol% for a 1 mmol scale reaction), the diene (1.0 mmol), and a magnetic stir bar.

-